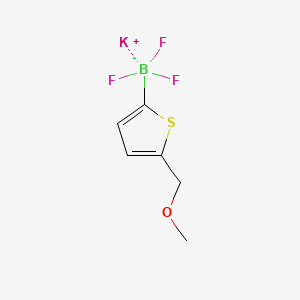![molecular formula C8H6ClIN2O B13477918 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyrrolo[2,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Formation of derivatives with different substituents replacing the halogen atoms.
Oxidation Products: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction Products: Formation of alcohols from the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological pathways and molecular interactions.
Industry:
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: Used in the synthesis of dyes with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups, which can significantly influence its reactivity and applications.
- 5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine lacks both chlorine and iodine atoms, making it less versatile in terms of chemical modifications.
- 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine has a different substitution pattern, which can affect its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H6ClIN2O |
|---|---|
Molekulargewicht |
308.50 g/mol |
IUPAC-Name |
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-7-4-2-6(10)12-8(4)11-3-5(7)9/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
JBTIKRXQQMFUGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(NC2=NC=C1Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


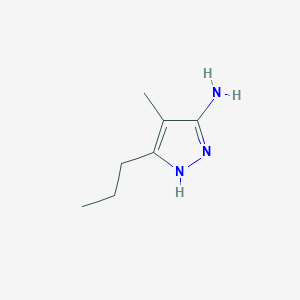
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

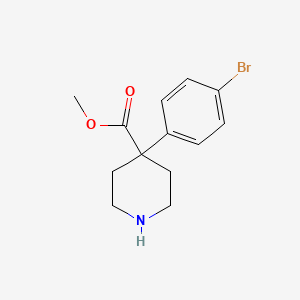
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)
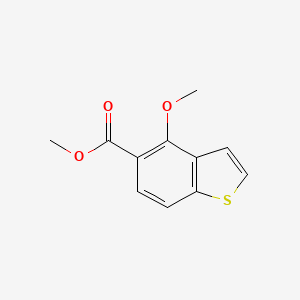

![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)
![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
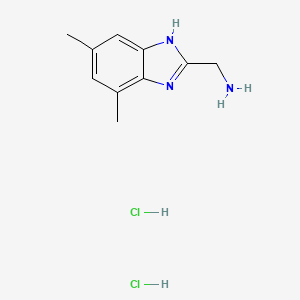

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
